4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Description
4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a 4-ethyl-2,3-dioxopiperazine moiety. This structure combines aromatic and heterocyclic elements, making it relevant for pharmaceutical and biochemical applications. The dioxopiperazine ring introduces polar ketone groups, enhancing hydrogen-bonding capacity, while the ethyl group modulates lipophilicity. Its molecular formula is C₁₅H₁₉N₂O₄ (calculated), with a molecular weight of 291.33 g/mol.
Properties
IUPAC Name |
4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-15-7-8-16(13(18)12(15)17)9-10-3-5-11(6-4-10)14(19)20/h3-6H,2,7-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYVTSZHCONIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 4-aminobenzoate by reacting 4-amino benzoic acid with absolute ethanol in the presence of hydrochloric acid gas. This intermediate is then subjected to Paal–Knorr condensation with acetonyl acetone in glacial acetic acid to yield ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or alkyl chains to the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored as a precursor for developing novel pharmaceutical agents. Its structural similarity to known bioactive compounds allows it to serve as a scaffold for designing new drugs targeting various diseases.
Case Study: Antibiotic Development
Research indicates that derivatives of piperazine compounds, including those similar to 4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid, have been investigated for their potential as beta-lactam antibiotics. These compounds demonstrate activity against bacterial strains, making them valuable in combating antibiotic resistance .
Antitumor Activity
Studies have shown that compounds containing piperazine moieties exhibit cytotoxic effects against cancer cell lines. The dioxopiperazine structure is particularly interesting due to its ability to interact with cellular mechanisms involved in tumor growth.
Case Study: In Vitro Cytotoxicity
In vitro studies reported that derivatives of this compound were tested against various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Neuropharmacology
The piperazine structure is known for its activity on neurotransmitter systems. Compounds like this compound may influence serotonin and dopamine receptors.
Case Study: Behavioral Studies
Behavioral assays in animal models have indicated that certain derivatives can modulate anxiety-like behaviors and improve cognitive functions, suggesting potential applications in treating neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and benzoic acid moiety allow it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally related to 4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid, differing in substituents, ring systems, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of Structural Analogs
*logP values estimated from analogs; †Predicted based on 3-(4-ethyl-2,3-dioxopiperazin-1-yl)propanoic acid .
Substituent and Positional Effects
- Piperazine vs. Dioxopiperazine: Replacement of the piperazine ring with a 2,3-dioxopiperazine (as in the target compound) introduces two ketone groups, increasing polarity (logP ~ -1.5 vs. unmodified piperazine analogs).
- Ethyl vs. For example, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride has higher solubility due to its salt form but reduced passive diffusion.
Physicochemical and Pharmacokinetic Properties
- logP and Solubility: The dioxopiperazine ring in the target compound reduces logP significantly compared to non-oxidized piperazine analogs (e.g., 3-(4-Methylpiperazin-1-yl)benzoic acid ). This suggests lower lipid solubility but better aqueous compatibility, critical for formulation in hydrophilic matrices.
- Salt Forms : Dihydrochloride salts (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride ) enhance stability and solubility, a strategy applicable to the target compound for drug development.
Biological Activity
4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O4, with a molecular weight of 276.29 g/mol. The compound features a piperazine ring which is known for its diverse biological activities.
Antimicrobial Properties
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. A study highlighted the synthesis of 4-ethyl-2,3-dioxopiperazine derivatives that showed promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the benzoic acid moiety enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against microbial pathogens.
Anticancer Activity
In vitro studies have demonstrated that compounds containing piperazine rings can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound were evaluated for their ability to induce apoptosis in human cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For example, piperazine derivatives have been studied for their inhibitory effects on certain proteases and kinases that are crucial in cancer progression .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by Johari et al. (2015) evaluated a series of piperazine derivatives, including analogs of this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .
- Cytotoxicity Assays : Research published in the Biomed Research International journal demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, indicating substantial cytotoxicity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid?
- Methodology : Reductive amination is a key step, involving condensation of 4-formylbenzoic acid with 4-ethyl-2,3-dioxopiperazine in dichloromethane, followed by reduction with sodium triacetoxyborohydride (STAB). Reaction monitoring via TLC (ethyl acetate:hexanes, 35:65) and purification via flash chromatography (gradient elution) yields the product with ~80% efficiency .
- Optimization : Adjust stoichiometric ratios (e.g., 1:1.4 aldehyde:amine) and solvent polarity to minimize byproducts like unreacted intermediates or over-reduced species.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Techniques :
- NMR : Analyze and spectra for diagnostic peaks (e.g., benzoic acid carbonyl at ~170 ppm, piperazine methylene protons at ~3.5 ppm).
- Mass Spectrometry : Confirm molecular ion ([M+H]) using ESI-MS and compare with theoretical mass (CHNO, MW 305.3 g/mol).
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., piperazine ring conformation) .
Advanced Research Questions
Q. How can impurities or stereoisomers in the synthesized compound be detected and resolved?
- Analytical Challenges : Epimeric forms (e.g., axial vs. equatorial substitution on piperazine) may co-elute in HPLC. Use chiral columns (e.g., Chiralpak® IA) with mobile phases containing 0.1% trifluoroacetic acid to improve separation .
- Mitigation : Monitor reaction pH (<7) to prevent piperazine ring oxidation or racemization during synthesis .
Q. What experimental designs are suitable for evaluating the compound’s stability in biological matrices?
- Protocol :
Incubate the compound in PBS (pH 7.4), plasma, or simulated gastric fluid at 37°C.
Sample at intervals (0, 6, 24, 48 hrs) and quantify degradation via LC-MS.
Assess temperature sensitivity by comparing room-temperature vs. 4°C storage stability .
- Data Interpretation : Degradation products (e.g., hydrolyzed dioxopiperazine) indicate susceptibility to esterase-like enzymes or acidic conditions.
Q. How can computational modeling predict the compound’s reactivity or receptor interactions?
- Approach :
- Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., dipeptidyl peptidase-IV) based on the benzoic acid moiety’s electrostatic interactions.
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : If enzyme inhibition assays show variability, validate purity via HPLC (>98%) and test against isoforms (e.g., COX-1 vs. COX-2).
- Controls : Include reference inhibitors (e.g., indomethacin for COX) and account for batch-to-batch variability in piperazine oxidation states .
Q. How can the compound be functionalized to enhance solubility or target specificity?
- Derivatization :
- Introduce PEGylated groups at the benzoic acid para-position.
- Synthesize amide derivatives via EDC/NHS coupling with amino acids (e.g., glycine) to improve aqueous solubility .
Cross-Disciplinary Applications
Q. What methodologies integrate this compound into polymers or drug-delivery systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
